![molecular formula C19H20N2O B2414608 N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide CAS No. 852137-13-4](/img/structure/B2414608.png)
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide, also known as DIM-LB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in cancer research. The compound is a derivative of indole, a naturally occurring heterocyclic organic compound that has been found to have anti-cancer properties.
Mechanism of Action
Target of Action
Similar compounds, such as di-n,1-substituted 1-(indolin-5-yl)methanamines, have been identified as interacting with rcar/(pyr/pyl) receptor proteins . These receptors are known to play a crucial role in various biological processes.
Mode of Action
It’s worth noting that similar compounds have shown a strong affinity for rcar/(pyr/pyl) receptor proteins . This suggests that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide might interact with its targets in a similar manner, leading to changes in the function of these proteins.
Biochemical Pathways
The interaction with rcar/(pyr/pyl) receptor proteins suggests that it may influence pathways regulated by these proteins . These could include various signaling pathways that control cellular responses to environmental cues.
Result of Action
Similar compounds have shown potential as serotonin receptor agonists and have demonstrated antiproliferative activity against cancer cells. This suggests that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide might have similar effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide in lab experiments is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Future Directions
There are several future directions for research on N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide. One area of focus is the development of more efficient synthesis methods for the compound, which could lead to increased availability for research purposes. Another area of focus is the identification of the specific pathways and targets involved in its anti-cancer activity, which could lead to the development of more targeted cancer therapies. Additionally, further research is needed to determine the optimal dosage and administration methods for the compound, as well as its potential interactions with other cancer treatments.
Synthesis Methods
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide involves the reaction of 1,2-dimethylindole-5-carboxaldehyde with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide has been found to have anti-cancer properties and has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-6-4-5-7-17(13)19(22)20-12-15-8-9-18-16(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWVTPYSHANJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2414529.png)
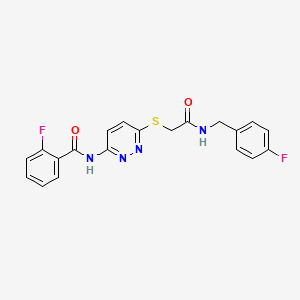
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)

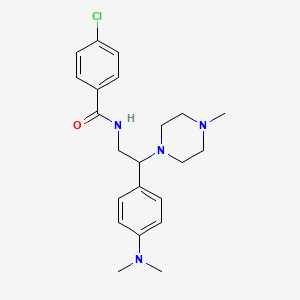
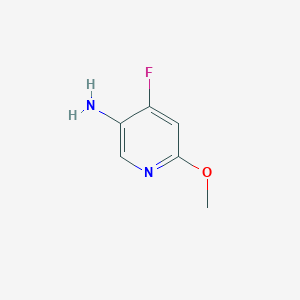
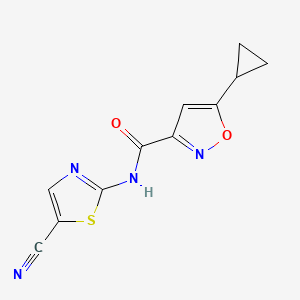

![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2414542.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)
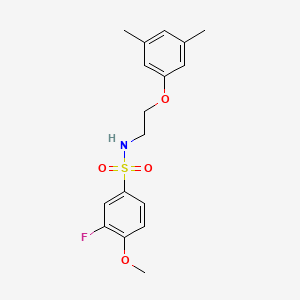
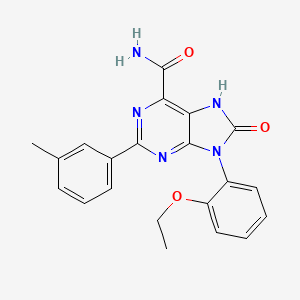
![1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride](/img/structure/B2414548.png)